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Compound of Interest

Compound Name: Ortho-fluoroethamphetamine

Cat. No.: B15193179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and informational purposes only. These compounds are research chemicals and are

not approved for human consumption.

This guide provides a comparative analysis of the pharmacological properties of three positional isomers of fluoroamphetamine (FA): 2-

fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). The nomenclature "FEA" can be ambiguous,

sometimes referring to fluoroethylamphetamines. However, in the context of a comparative analysis of positional isomers, this guide will focus on

the fluoroamphetamine series. The objective is to present the available data on their chemical structures, receptor binding profiles, and functional

activities to aid researchers in understanding their potential as pharmacological tools.

Introduction
Substituted amphetamines are a class of compounds known for their stimulant and psychoactive effects, primarily mediated through their

interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The addition of a fluorine atom to the

phenyl ring of amphetamine can significantly alter its pharmacological profile, including its potency and selectivity for these transporters. The

position of the fluorine atom (ortho, meta, or para) is a key determinant of these properties. This guide synthesizes the available scientific

information on 2-FA, 3-FA, and 4-FA to facilitate a comparative understanding.

Chemical Structures
The chemical structures of 2-FA, 3-FA, and 4-FA are presented below. They are positional isomers with the molecular formula C₉H₁₂FN, differing

only in the position of the fluorine atom on the phenyl ring.
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Compound Chemical Structure

2-Fluoroamphetamine (2-FA)

ngcontent-ng-c4139270029="" class="ng-star-inserted">

[1][2][3][4]

3-Fluoroamphetamine (3-FA)

[5][6]

4-Fluoroamphetamine (4-FA)

Pharmacological Data
Quantitative in vitro data for 2-FA and 3-FA is limited in the publicly available scientific literature. In contrast, 4-FA has been more extensively

characterized. The following tables summarize the available quantitative and qualitative data.

Table 1: In Vitro Monoamine Transporter Activity
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Compound Dopamine Transporter (DAT)
Norepinephrine Transporter
(NET)

Serotonin Transporter (SERT)

2-Fluoroamphetamine (2-FA)

Primarily a dopamine and

norepinephrine releasing agent

(qualitative)[7]

Primarily a dopamine and

norepinephrine releasing agent

(qualitative)[7]

Minimal to no activity (anecdotal)[8]

3-Fluoroamphetamine (3-FA)

Releasing agent; selective for

dopamine over serotonin

(qualitative)[6][9]

Releasing agent (qualitative)[6]
Lower activity compared to

dopamine (qualitative)[6]

4-Fluoroamphetamine (4-FA)
Release (EC₅₀): 200 nMReuptake

Inhibition (IC₅₀): 770 nM

Release (EC₅₀): 37 nMReuptake

Inhibition (IC₅₀): 420 nM

Release (EC₅₀): 730 nMReuptake

Inhibition (IC₅₀): 6800 nM

EC₅₀ (Half-maximal effective concentration) for neurotransmitter release indicates the concentration of the compound that elicits 50% of the

maximal release. A lower EC₅₀ value indicates greater potency. IC₅₀ (Half-maximal inhibitory concentration) for reuptake inhibition indicates the

concentration of the compound that inhibits 50% of the transporter's reuptake activity. A lower IC₅₀ value indicates greater potency.

Table 2: Other In Vitro and In Vivo Data

Compound Receptor Binding (Kᵢ) Other Pharmacological Data In Vivo Data (Rodent)

2-Fluoroamphetamine (2-FA) Data not available Data not available

Anorexiant dose (ED₅₀): 15 mg/kg

(rat)Analgesic dose (ED₅₀): 20

mg/kg (mouse)LD₅₀: 100 mg/kg

(mouse, i.p.)[10]

3-Fluoroamphetamine (3-FA) Data not available
Plasma half-life: ~91 minutes (rat)

[6]
Locomotor stimulant[6]

4-Fluoroamphetamine (4-FA)
5-HT₂A: 11,300 nM5-HT₂C: 7,800

nM
MAO-A Inhibition (IC₅₀): 16,000 nM

Produces stimulant and

entactogenic effects.

Kᵢ (Inhibition constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of any other competing

ligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols
Detailed experimental protocols for the specific fluoroamphetamine compounds are not consistently available. However, the data presented are

typically generated using standard in vitro and in vivo pharmacological assays.

In Vitro Receptor Binding and Functional Assays

Receptor Binding Assays: These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter. A

common method is a competitive radioligand binding assay. In this assay, a radiolabeled ligand with known affinity for the target is incubated

with a preparation of cells or membranes expressing the target protein. The ability of the test compound (e.g., 2-FA, 3-FA, or 4-FA) to displace

the radioligand is measured at various concentrations. The data is then used to calculate the Kᵢ value.

Neurotransmitter Release and Reuptake Assays: These functional assays measure the effect of a compound on the activity of monoamine

transporters.

Release Assays (EC₅₀): Cells expressing the transporter of interest (DAT, NET, or SERT) are preloaded with a radiolabeled neurotransmitter

(e.g., [³H]dopamine). The cells are then exposed to different concentrations of the test compound, and the amount of radiolabeled

neurotransmitter released into the extracellular medium is measured. The EC₅₀ value is the concentration of the compound that produces

50% of the maximum possible release.
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Reuptake Inhibition Assays (IC₅₀): These assays measure the ability of a compound to block the reuptake of a neurotransmitter from the

extracellular space. Cells expressing the transporter are incubated with a radiolabeled neurotransmitter and varying concentrations of the

test compound. The amount of radioactivity taken up by the cells is measured, and the IC₅₀ value is the concentration of the test compound

that inhibits this uptake by 50%.

In Vivo Behavioral and Physiological Assays

Locomotor Activity: Rodents are placed in an open field, and their movement is tracked automatically. Stimulant compounds typically increase

locomotor activity.

Anorexiant Effects: The food intake of animals is measured after administration of the test compound.

Analgesic Effects: The response of an animal to a painful stimulus (e.g., tail-clamp) is measured to assess the compound's pain-relieving

properties.

Lethal Dose (LD₅₀): This is the dose of a substance that is lethal to 50% of a test population.

Signaling Pathways and Experimental Workflows
Monoamine Releaser Signaling Pathway

The primary mechanism of action for amphetamine and its analogs is the reversal of monoamine transporter function, leading to an increase in

the extracellular concentration of dopamine, norepinephrine, and serotonin. This process is complex and involves several steps within the

presynaptic neuron.
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Caption: General signaling pathway for a monoamine releasing agent like a fluoroamphetamine.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test

compound.
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Caption: Workflow for a competitive radioligam binding assay.

Comparative Analysis and Discussion
The available data, although incomplete for 2-FA and 3-FA, allows for a preliminary comparative analysis.

4-FA appears to be a potent releaser at all three monoamine transporters, with a preference for the norepinephrine transporter (NET), followed

by the dopamine transporter (DAT), and then the serotonin transporter (SERT). Its activity as a reuptake inhibitor is less potent than its

releasing activity. The significant serotonin-releasing properties of 4-FA are thought to contribute to its reported entactogenic effects.

3-FA is qualitatively described as a releasing agent with selectivity for dopamine and norepinephrine over serotonin[6]. This suggests that its

subjective effects may be more classically stimulant-like compared to 4-FA, with fewer entactogenic or serotonergic qualities. The lack of

quantitative data makes a direct potency comparison with 4-FA difficult.

2-FA is anecdotally reported to be a dopamine and norepinephrine releasing agent with minimal serotonergic activity[7][8]. This profile would

suggest a pharmacological activity focused on stimulation and increased focus, which aligns with some user reports. The available in vivo data

in rodents indicates classic stimulant-like effects such as anorexia[10].

Conclusion

The positional isomers of fluoroamphetamine exhibit distinct, though incompletely characterized, pharmacological profiles. 4-FA is a relatively

non-selective monoamine releasing agent, while 2-FA and 3-FA appear to be more selective for the catecholamine (dopamine and

norepinephrine) transporters. The position of the fluorine atom on the phenyl ring is a critical determinant of the interaction with monoamine

transporters.

For the research community, this comparison highlights the need for further in vitro characterization of 2-FA and 3-FA to provide a complete

quantitative understanding of their structure-activity relationships. Such studies would be invaluable for developing more selective

pharmacological tools to probe the function of the monoamine systems and for understanding the diverse effects of substituted amphetamines.
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Researchers should exercise caution in interpreting the limited available data and are encouraged to perform their own comprehensive

characterizations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures.

While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]
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